molecular formula C18H18ClNO4 B2470358 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351843-88-3

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2470358
CAS No.: 1351843-88-3
M. Wt: 347.8
InChI Key: YVTZTHIUFVRJJQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Properties

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-5-3-8-15(19)18(12)20-16(21)11-24-17(22)10-13-6-4-7-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTZTHIUFVRJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the reaction of 2-chloro-6-methylaniline with ethyl 3-methoxyphenylacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-ethoxyphenyl)acetate

Uniqueness

What sets 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the phenyl ring can affect the compound’s electronic properties and steric interactions, making it unique in its class .

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